1-(3-Methylphenyl)cyclohexane-1-carboxylic acid
Overview
Description
1-(3-Methylphenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 3-methylphenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-methylbenzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Methylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methylphenyl)cyclohexane-1-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The aromatic ring may also participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1-(3-Methylphenyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as 1-(3-methylbenzyl)cyclohexane-1-carboxylic acid . While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and reactivity. The unique combination of the cyclohexane ring and the 3-methylphenyl group in this compound distinguishes it from other related compounds .
Properties
IUPAC Name |
1-(3-methylphenyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(13(15)16)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJIFXNNZFMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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